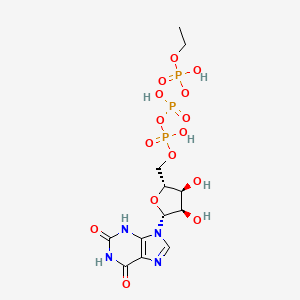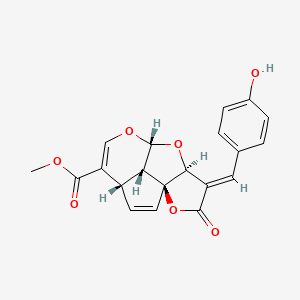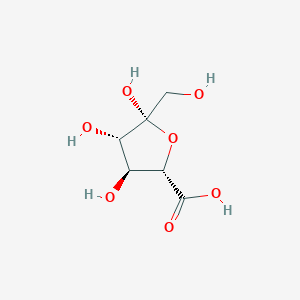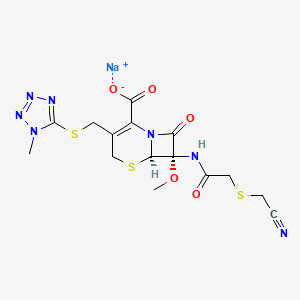![molecular formula C19H13FN2O2S B1262350 N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- Synthesis of Derivatives : Monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines, closely related to the queried compound, were synthesized by photocyclization of specific carboxamides. Further chemical modifications produced various derivatives, potentially useful for diverse applications (Pakray & Castle, 1987).
Antitumor and Antiproliferative Activities
- Cytotoxicity Against Cancer Cells : Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, structurally similar to the queried compound, showed significant antiproliferative activity against a range of cancer cell lines. Molecular modeling suggested important interactions with key amino acids, indicating potential for cancer therapy (Hung et al., 2014).
- Antimitotic Activity : Synthesized 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, structurally related, demonstrated significant antimitotic activity. Key structural requirements for this activity were identified, providing insights for developing novel antitumor agents (Hadjeri et al., 2004).
- In Vivo Antitumor Study : Pyrimido[4',5':4,5]thieno(2,3-b)quinolines, structurally akin, displayed potent in vivo antitumor activity in models, with significant tumor regression and extended survival in mice. These compounds also exhibited antioxidant and anti-inflammatory properties (KiranKumar et al., 2021).
Radioligand and Imaging Studies
- Radioligand Development : Novel quinoline-2-carboxamide derivatives, related in structure, were developed as radioligands for imaging peripheral benzodiazepine receptors in vivo. These compounds showed promising results in PET imaging studies, indicating potential for diagnostic applications (Matarrese et al., 2001).
Chemical Synthesis and Properties
- Synthesis of Benzo[b]thieno[2,3-c]quinolones : Novel derivatives were synthesized via a multistep process, including photochemical synthesis, displaying cytostatic activity against various malignant cell lines. This illustrates the potential utility of such compounds in developing new chemotherapeutic agents (Koruznjak et al., 2003).
Dual Kinase Inhibition
- Inhibition of c-Met/VEGFR2 Receptors : A series of compounds targeting c-Met and VEGFR2 tyrosine kinases was synthesized, displaying potent inhibitory effects and efficacy in tumor models. These findings highlight the potential for developing targeted cancer therapies (Mannion et al., 2009).
Eigenschaften
Produktname |
N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide |
|---|---|
Molekularformel |
C19H13FN2O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-7-methoxythieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-24-15-7-2-11-8-12-9-17(25-19(12)22-16(11)10-15)18(23)21-14-5-3-13(20)4-6-14/h2-10H,1H3,(H,21,23) |
InChI-Schlüssel |
AAMJLKLREADUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)


![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)









